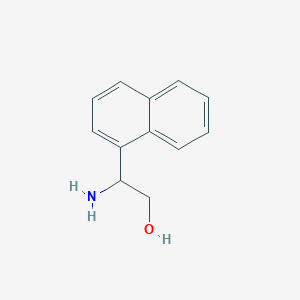

2-Amino-2-(naphthalen-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHQOMBLOZMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522415 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86217-42-7 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 2-Amino-2-(naphthalen-1-yl)ethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of 2-Amino-2-(naphthalen-1-yl)ethanol, a chiral building block of significant interest in medicinal chemistry and drug development. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of this important molecule.

Introduction

Chiral β-amino alcohols are critical pharmacophores found in a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often crucial for their therapeutic efficacy and safety. This compound, with its naphthyl moiety, presents a valuable scaffold for the development of novel therapeutics, including analogs of β-blockers and other receptor modulators. The controlled synthesis of its individual enantiomers is therefore of paramount importance.

This guide focuses on two primary strategies for obtaining enantiomerically pure this compound:

-

Asymmetric Synthesis: Primarily through the catalytic asymmetric hydrogenation of a prochiral precursor.

-

Chiral Resolution: The separation of a racemic mixture of the target compound.

Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation

A highly effective method for the enantioselective synthesis of 1-aryl-2-aminoethanols is the asymmetric hydrogenation of α-amino ketones, catalyzed by an iridium complex. This approach offers high yields and excellent enantioselectivities.[1][2]

The general synthetic pathway involves the in-situ generation of the α-amino ketone from the corresponding α-bromo ketone and an amine, followed by the asymmetric hydrogenation of the ketone intermediate.[1]

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes representative results for the iridium-catalyzed asymmetric hydrogenation of various α-amino ketones to their corresponding β-amino alcohols. While specific data for the 1-naphthyl substrate is not explicitly available in the cited literature, the results for other aryl ketones provide a strong indication of the expected efficacy of this method.

| Entry | Aryl Group (Ar) | Amine (R-NH2) | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | Benzylamine | 95 | >99 (S) | [1] |

| 2 | 4-Methoxyphenyl | Benzylamine | 96 | >99 (S) | [1] |

| 3 | 4-Chlorophenyl | Benzylamine | 94 | >99 (S) | [1] |

| 4 | 2-Thienyl | Benzylamine | 92 | >99 (S) | [1] |

Table 1: Performance of Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of 1-Aryl-2-Aminoethanols.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the general procedure for the one-pot synthesis of chiral 1-aryl-2-aminoethanols via Ir-catalyzed asymmetric hydrogenation.[1]

Materials:

-

2-Bromo-1-(naphthalen-1-yl)ethanone

-

Benzylamine

-

[Ir(COD)Cl]₂ (0.1 mol%)

-

Chiral Ligand (e.g., (R)-SunPhos) (0.21 mol%)

-

Sodium Hydroxide (NaOH)

-

1,2-Dichloroethane (DCE)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dried Schlenk tube under an argon atmosphere, add 2-bromo-1-(naphthalen-1-yl)ethanone (0.2 mmol), benzylamine (0.24 mmol), [Ir(COD)Cl]₂ (0.1 mol%), the chiral ligand (0.21 mol%), and NaOH (0.26 mmol).

-

Add 2.0 mL of degassed 1,2-dichloroethane (DCE).

-

The reaction mixture is stirred at room temperature (25–30 °C) for the in-situ formation of the α-amino ketone.

-

The atmosphere is then replaced with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is quenched, and the product is extracted with an appropriate organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically enriched 2-(benzylamino)-1-(naphthalen-1-yl)ethanol.

-

Debenzylation can be achieved via standard procedures (e.g., catalytic hydrogenation with Pd/C) to yield this compound.

Chiral Resolution of Racemic this compound

An alternative and widely used method to obtain enantiomerically pure compounds is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[3]

General Considerations for Chiral Resolution

The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Common chiral acids used for the resolution of racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[3]

Detailed Experimental Protocol: Chiral Resolution with Tartaric Acid

This protocol provides a general procedure for the resolution of a racemic amino alcohol using tartaric acid. The optimal conditions, including the specific isomer of tartaric acid, solvent, and temperature, may require empirical optimization.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid or (-)-Tartaric acid

-

Methanol or another suitable solvent

-

Sodium hydroxide (NaOH) solution

-

Standard laboratory glassware for crystallization and filtration

Procedure:

-

Dissolve the racemic this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating.

-

Slowly add the resolving agent solution to the amino alcohol solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

-

Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

-

The enantiomeric purity of the resolved salt can be determined by converting a small sample back to the free amine and analyzing it by chiral HPLC.

-

To recover the free amino alcohol, dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

-

Extract the liberated enantiomerically enriched amino alcohol with an appropriate organic solvent.

-

Dry the organic layer, filter, and remove the solvent to yield the enantiomerically enriched this compound.

-

The mother liquor, containing the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through two primary routes: asymmetric synthesis and chiral resolution. The iridium-catalyzed asymmetric hydrogenation of the corresponding α-amino ketone presents a modern and highly efficient method for directly obtaining the desired enantiomer in high yield and enantiopurity. Alternatively, classical chiral resolution using a suitable resolving agent like tartaric acid offers a robust and often scalable method for separating the racemic mixture. The choice of methodology will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Both approaches provide viable pathways to this valuable chiral building block for drug discovery and development.

References

Spectroscopic Data for 2-Amino-2-(naphthalen-1-yl)ethanol: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental 1H and 13C NMR spectroscopic data for 2-Amino-2-(naphthalen-1-yl)ethanol could not be located. While the compound is listed by several commercial suppliers, peer-reviewed publications containing its synthesis and full spectroscopic characterization, including assigned NMR spectra, are not readily accessible in the public domain.

This guide, therefore, serves to outline the expected spectroscopic features of this compound based on the analysis of its chemical structure and data from analogous compounds. It also provides a generalized experimental protocol for acquiring such data. This information is intended to assist researchers, scientists, and drug development professionals in the potential identification and characterization of this molecule.

Predicted Spectroscopic Characteristics

The chemical structure of this compound suggests a complex and informative NMR spectrum. The molecule consists of a naphthalene ring system, an amino group, a hydroxyl group, and a stereocenter, all of which would contribute to distinct signals in both 1H and 13C NMR spectra.

Predicted 1H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

| Aromatic-H (Naphthalene) | 7.0 - 8.5 | m | - | 7H |

| CH-N | 4.0 - 5.0 | dd or t | 5 - 10 | 1H |

| CH2-O | 3.5 - 4.5 | m | 5 - 10 | 2H |

| NH2 | 1.5 - 3.0 | br s | - | 2H |

| OH | 2.0 - 4.0 | br s | - | 1H |

Predicted 13C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic-C (Naphthalene) | 120 - 140 |

| C-N | 55 - 65 |

| C-O | 60 - 70 |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, generalized methodology for the acquisition of 1H and 13C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD). The choice of solvent can affect the chemical shifts of labile protons (NH2 and OH).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrument: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C nuclei. Perform shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

Temperature: Set the sample temperature, typically to 25 °C (298 K), and allow it to equilibrate.

3. 1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. 13C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Peak Picking and Referencing: Identify the chemical shifts of all peaks and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Chemical Structure and Data Acquisition Workflow

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for acquiring its NMR data.

Caption: Chemical Structure of this compound.

Caption: Generalized workflow for NMR data acquisition and analysis.

Whitepaper: The Reaction Mechanism of 2-Amino-2-(naphthalen-1-yl)ethanol in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral auxiliaries, ligands, and catalysts. Their utility stems from the presence of two vicinal functional groups—an amino and a hydroxyl group—which can coordinate to a metal center, creating a rigid, chiral environment. This steric and electronic influence is then imparted upon a reacting substrate, guiding the formation of one enantiomer over the other.

2-Amino-2-(naphthalen-1-yl)ethanol, with its bulky naphthyl group, is poised to offer significant steric hindrance, a desirable trait for inducing high levels of stereoselectivity. The naphthalene moiety can also participate in π-stacking interactions, further ordering the transition state and enhancing enantiomeric discrimination. This whitepaper will explore the theoretical reaction mechanisms, potential applications, and experimental considerations for employing this compound in asymmetric synthesis, based on established precedents within its structural class.

Core Reaction Mechanism: Asymmetric Addition of Organozinc Reagents to Aldehydes

A primary application for chiral 1,2-amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. The proposed catalytic cycle, illustrated below, highlights the role of the amino alcohol as a chiral ligand.

Proposed Catalytic Cycle

The reaction is believed to proceed through a well-defined, six-membered transition state. The initial step involves the reaction of the chiral amino alcohol with a dialkylzinc reagent to form a zinc alkoxide. This species then coordinates with both the aldehyde and another molecule of the organozinc reagent, forming a transient, bimetallic complex.

Caption: Proposed catalytic cycle for the asymmetric addition of a dialkylzinc reagent to an aldehyde.

Transition State Model

The enantioselectivity of the reaction is determined by the geometry of the transition state. The chiral ligand, this compound, forces the substituents of the aldehyde (R'' and H) and the transferring alkyl group (R') into specific orientations to minimize steric clashes. The bulky naphthyl group is expected to play a dominant role in dictating the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer.

physical and chemical properties of 2-Amino-2-(naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(naphthalen-1-yl)ethanol is a primary amine and alcohol derivative of naphthalene. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—an amino alcohol group attached to a naphthalene core—suggest potential applications in medicinal chemistry and materials science. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The aryl amino alcohol framework is a key pharmacophore in several active pharmaceutical ingredients, notably in antimalarial drugs where it can interfere with hemozoin formation.[6][7][8][9] This guide provides a summary of the known physical and chemical properties of this compound, outlines a plausible synthetic route and characterization workflow based on established chemical principles for analogous compounds, and discusses potential areas of biological investigation. Due to the scarcity of direct experimental data, some sections of this guide are based on theoretical knowledge and data from closely related structures.

Core Physical and Chemical Properties

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 86217-42-7 | [10] |

| Molecular Formula | C₁₂H₁₃NO | [10][11] |

| Molecular Weight | 187.24 g/mol | [10][11] |

| Physical Form | Solid | [10] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Data | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 2-amino-2-(1-naphthyl)ethanol | [10] |

| InChI Key | GIJHQOMBLOZMEG-UHFFFAOYSA-N | [10][11] |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| IR Spectroscopy | Data not available | |

| Mass Spectrometry | Data not available |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in peer-reviewed literature. However, a plausible and common method for the synthesis of such aryl amino alcohols involves the reduction of the corresponding α-amino ketone. Below is a representative protocol for a multi-step synthesis starting from naphthalene.

Plausible Synthetic Pathway

A logical synthetic route would involve:

-

Friedel-Crafts Acylation: Acylation of naphthalene to form 1-acetylnaphthalene.

-

Alpha-Bromination: Bromination of 1-acetylnaphthalene at the alpha position to yield 2-bromo-1-(naphthalen-1-yl)ethanone.

-

Amination: Substitution of the bromine with an amino group (e.g., using ammonia or a protected amine) to give 2-amino-1-(naphthalen-1-yl)ethanone.

-

Reduction: Reduction of the ketone to a secondary alcohol to yield the final product, this compound.

References

- 1. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound | 86217-42-7 [sigmaaldrich.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

X-ray Crystal Structure of a 2-(Naphthalen-1-yl)ethanol Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of a derivative of 2-Amino-2-(naphthalen-1-yl)ethanol. Due to the absence of publicly available crystallographic data for the specified parent compound, this document focuses on the closely related analogue, 2-(Naphthalen-1-yl)ethanol , to provide valuable structural insights. The methodologies and data presentation formats are designed to be broadly applicable to the crystallographic study of similar small molecules.

Introduction

This compound and its derivatives are compounds of interest in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating their structure-activity relationships, optimizing their pharmacological properties, and designing novel therapeutic agents. X-ray crystallography is the definitive method for determining the precise molecular geometry and packing in the solid state.[1][2][3][4]

This guide presents a summary of the crystallographic data for 2-(Naphthalen-1-yl)ethanol, a key structural precursor, along with detailed experimental protocols that are representative of those used for the structure determination of such organic molecules.

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of naphthalenylethanol derivatives.

Synthesis and Crystallization

The synthesis of the parent compound, this compound, can be achieved through various organic synthesis routes. A plausible approach involves the reduction of an appropriate precursor, such as an amino ketone.

For the analogue 2-(Naphthalen-1-yl)ethanol , the synthesis was achieved by the selective hydrogenation of the corresponding ester, C₁₀H₇CH₂CH₂CO₂Et.[5] High-quality single crystals suitable for X-ray diffraction were obtained by recrystallization from acetonitrile.[5]

A general procedure for obtaining diffraction-quality crystals of small organic molecules involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a monochromatic X-ray source. The crystal is mounted on a goniometer and maintained at a constant temperature, often 100 K, to minimize thermal vibrations.

The diffraction data for 2-(Naphthalen-1-yl)ethanol were collected on a Bruker APEX2 diffractometer with Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Data Presentation: Crystallographic Data for 2-(Naphthalen-1-yl)ethanol

The following tables summarize the key crystallographic data and refinement details for 2-(Naphthalen-1-yl)ethanol.[5] This compound crystallizes with two independent molecules (A and B) in the asymmetric unit.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂O |

| Formula Weight | 172.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.234(2) Å |

| b | 10.987(2) Å |

| c | 15.345(3) Å |

| α | 90° |

| β | 109.43(3)° |

| γ | 90° |

| Volume | 1784.0(6) ų |

| Z | 8 |

| Calculated Density | 1.281 Mg/m³ |

| Absorption Coefficient | 0.079 mm⁻¹ |

| F(000) | 736 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.22 to 25.00° |

| Reflections collected | 12613 |

| Independent reflections | 3133 [R(int) = 0.0461] |

| Completeness to theta = 25.00° | 99.7 % |

| Data / restraints / parameters | 3133 / 0 / 235 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0469, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0611, wR2 = 0.1209 |

Table 2: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| O(1)-C(12) | 1.428(2) | - |

| O(2)-C(22) | - | 1.427(2) |

| C(1)-C(11) | 1.512(2) | - |

| C(21)-C(31) | - | 1.514(2) |

| C(11)-C(12) | 1.518(2) | - |

| C(31)-C(32) | - | 1.517(2) |

Table 3: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| O(1)-C(12)-C(11) | 111.4(1) | - |

| O(2)-C(32)-C(31) | - | 111.5(1) |

| C(1)-C(11)-C(12) | 113.1(1) | - |

| C(21)-C(31)-C(32) | - | 112.8(1) |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Molecule A | Molecule B |

| C(1)-C(11)-C(12)-O(1) | 176.2(1) | - |

| C(21)-C(31)-C(32)-O(2) | - | 59.6(2) |

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

References

- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol | C16H21NO | CID 246337 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Naphthalene Amino Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, continues to be a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. When functionalized with amino alcohol side chains, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into novel naphthalene amino alcohol derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

I. Synthesis of Naphthalene Amino Alcohol Derivatives

A prevalent and efficient method for the synthesis of 1-aminoalkyl-2-naphthols is the Betti reaction, a one-pot three-component condensation. This reaction typically involves an aromatic aldehyde, a primary or secondary amine, and a naphthol derivative.

Experimental Protocol: The Betti Reaction

Objective: To synthesize 1-(α-aminobenzyl)-2-naphthol derivatives.

Materials:

-

2-Naphthol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., ammonia, primary or secondary amine)

-

Solvent (e.g., ethanol, or solvent-free conditions)

-

Catalyst (optional, e.g., montmorillonite K30)

-

Reaction vessel

-

Heating and stirring apparatus

-

Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Reactant Mixture: In a suitable reaction vessel, combine 2-naphthol (1 equivalent), the chosen aromatic aldehyde (1-1.2 equivalents), and the amine (1-1.3 equivalents).

-

Solvent and Catalyst: The reaction can be performed under solvent-free conditions or in a solvent such as ethanol. A catalyst, like montmorillonite K30, can be added to improve reaction efficiency.

-

Reaction Conditions: The reaction mixture is typically stirred and heated. The temperature can range from room temperature to 80°C, and the reaction time can vary from a few hours to 96 hours, depending on the specific reactants.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the crude product is isolated. Purification is achieved through techniques such as column chromatography or recrystallization to yield the pure aminobenzylnaphthol derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy.

II. Antimicrobial Activity

Naphthalene amino alcohol derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including multidrug-resistant strains.

Quantitative Data Summary: Antimicrobial Activity

| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | - | [1] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum NCTC 287 | 400 | 12.9 | [2] |

| Griseofulvin (Standard) | Penicillium funiculosum | 500 | 11.0-12.0 | [2] |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole | Pseudomonas aeruginosa | 62.5 | - | |

| Ketoconazole (Standard) | Candida albicans | - | - | |

| Ketoconazole (Standard) | Candida glabrata | - | - |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a naphthalene amino alcohol derivative against a specific microorganism.

Materials:

-

Test compound (naphthalene amino alcohol derivative)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or PBS, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) and duration (typically 18-24 hours).

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anticancer Activity

A significant area of investigation for naphthalene amino alcohol derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary: Anticancer Activity (IC50 Values in µM)

| Compound | BxPC-3 (Pancreatic) | HT-29 (Colorectal) | MDA-MB-231 (Breast) | Hela (Cervical) | A549 (Lung) | Huh-7 (Hepatocellular) | Reference |

| MMZ-140C | 30.15 (24h), 11.55 (72h) | 37.76 (24h) | - | - | - | - | |

| MMZ-45AA | 13.26 (72h) | - | - | - | - | - | |

| 5-Fluorouracil (Standard) | 38.99 (24h), 13.43 (72h) | 52.26 (24h), 4.38 (72h) | - | - | - | - | |

| Compound 6a | - | - | 0.03-0.26 | 0.07-0.72 | 0.08-2.00 | - | |

| Naphthalene–enamide analog 5f | - | - | - | - | - | 2.62 | |

| Naphthalene–enamide analog 5g | - | - | - | - | - | 3.37 | |

| Doxorubicin (Standard) | - | - | - | - | - | 7.20 |

IC50: The half maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a naphthalene amino alcohol derivative on a cancer cell line.

Materials:

-

Test compound

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The following day, treat the cells with various concentrations of the naphthalene amino alcohol derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Several studies have indicated that naphthalene derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn affects downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2]

Caption: ROS-mediated signaling cascade induced by naphthalene derivatives leading to apoptosis.

IV. Anti-inflammatory Activity

Certain naphthalene amino alcohol derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a classical and widely used assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a naphthalene amino alcohol derivative.

Materials:

-

Test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)

-

Carrageenan (1% w/v in sterile saline)

-

Wistar rats or Swiss albino mice

-

Pletysmometer or calipers to measure paw volume/thickness

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a freshly prepared 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group in comparison to the control group. A significant reduction in paw edema in the test group indicates anti-inflammatory activity.

Caption: Workflow for the carrageenan-induced paw edema assay.

V. Conclusion

Novel naphthalene amino alcohol derivatives represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis, coupled with significant antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in harnessing the full therapeutic potential of this versatile chemical scaffold.

References

The Pivotal Role of 2-Amino-2-(naphthalen-1-yl)ethanol as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-amino alcohols are a privileged class of organic compounds, serving as indispensable building blocks in the asymmetric synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Their inherent bifunctionality and stereochemical complexity allow them to act as versatile precursors for chiral ligands, auxiliaries, and synthons. Among these, 2-Amino-2-(naphthalen-1-yl)ethanol stands out due to the presence of a bulky and rigid naphthalene moiety, which can impart significant steric influence in stereoselective transformations. This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound as a valuable chiral building block in modern organic synthesis.

Synthesis and Chiral Resolution

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the reduction of a corresponding α-amino ketone or the aminolysis of a suitable epoxide. While specific literature detailing a high-yielding, enantioselective synthesis of this particular amino alcohol is not abundant, general methods for the preparation of related naphthalene-based amino alcohols provide a foundational blueprint.

A plausible and commonly employed route for the synthesis of related 1-(1-hydroxyalkyl)-2-aminonaphthalenes involves a multi-step sequence starting from 2-naphthol. This general approach can be adapted for the synthesis of the target molecule.

General Synthetic Approach:

-

Bucherer Reaction: Conversion of 2-naphthol to 2-naphthylamine.

-

Sugasawa Reaction: Selective C-acylation of 2-naphthylamine to yield an α-amino ketone.

-

Reduction: Reduction of the keto group to the corresponding alcohol.

The final reduction step is critical for establishing the stereocenter. While a non-stereoselective reduction would yield the racemic amino alcohol, the use of chiral reducing agents or catalytic asymmetric reduction would be necessary to produce enantiomerically enriched this compound.

Chiral Resolution:

In cases where a racemic mixture of this compound is synthesized, chiral resolution is a common strategy to obtain the pure enantiomers. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts liberates the enantiomerically pure amino alcohols. While specific protocols for the resolution of this compound are not extensively documented, the general principles of diastereomeric salt resolution are well-established.

Applications as a Chiral Building Block

The utility of this compound as a chiral building block is primarily demonstrated through its conversion into more complex chiral ligands and auxiliaries, which are then employed in asymmetric catalysis.

Precursor to Chiral Oxazolidinones

Chiral oxazolidinones are powerful and widely used chiral auxiliaries, most notably popularized by Evans' asymmetric aldol reactions.[1][2] The 1,2-amino alcohol functionality of this compound makes it an ideal precursor for the synthesis of 4-(naphthalen-1-yl)oxazolidin-2-one.

The formation of the oxazolidinone ring is typically achieved by reacting the amino alcohol with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The resulting 4-(naphthalen-1-yl)oxazolidin-2-one can then be N-acylated and utilized in a variety of diastereoselective transformations, including alkylations, aldol reactions, and conjugate additions. The bulky naphthalene group at the 4-position of the oxazolidinone ring is expected to provide a high degree of stereocontrol by effectively shielding one face of the enolate.

Synthesis and Application of a Chiral Oxazolidinone Auxiliary.

Precursor to Chiral Phosphine Ligands

Chiral phosphine ligands are of paramount importance in transition metal-catalyzed asymmetric reactions. The amino group of this compound provides a convenient handle for the introduction of phosphine moieties. Reaction with a chlorophosphine, such as chlorodiphenylphosphine, can yield chiral aminophosphine ligands.

These P,N-ligands can coordinate to a variety of transition metals (e.g., palladium, rhodium, ruthenium) to form chiral catalysts. Such catalysts have been shown to be effective in a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. For instance, a study on a new type of chiral amino phosphine ligand derived from a related amino naphthol starting material reported near-quantitative yields and enantiomeric excesses of up to 72.2% in the Pd(0)-catalyzed allylic substitution of 1,3-diphenylprop-2-en-1-yl acetate with dimethyl malonate.[3] Another study on chiral bidentate aminophosphine ligands reported enantiomeric excesses of up to 51% in the rhodium-catalyzed hydroformylation of styrene and vinyl acetate.[4]

| Ligand Type | Reaction | Substrate | Catalyst | Yield (%) | ee (%) | Ref. |

| Chiral Amino Phosphine | Allylic Substitution | 1,3-diphenylprop-2-en-1-yl acetate | Pd(0) | ~100 | up to 72.2 | [3] |

| Chiral Bidentate Aminophosphine | Hydroformylation | Styrene | Rh | - | up to 51 | [4] |

Note: The data presented is for derivatives of related amino naphthols and serves as an indication of the potential of ligands derived from this compound.

Synthesis and Catalytic Application of a Chiral Aminophosphine Ligand.

Ligands for Asymmetric Reductions and Additions

The amino alcohol moiety itself can act as a chiral ligand in various metal-catalyzed reactions. For example, in situ prepared catalysts from chiral amino alcohols and metal hydrides (e.g., LiAlH4, NaBH4) or organometallic reagents (e.g., diethylzinc) are commonly used for the enantioselective reduction of prochiral ketones and the enantioselective addition of alkyl groups to aldehydes, respectively.[5]

The general mechanism for the enantioselective reduction of a ketone involves the formation of a chiral metal-alkoxide complex which then delivers a hydride to one face of the ketone preferentially. Similarly, in the enantioselective addition of diethylzinc to an aldehyde, a chiral zinc-aminoalkoxide is formed, which directs the stereochemical outcome of the alkyl transfer. The bulky naphthalene group in this compound is expected to create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

While specific quantitative data for the use of this compound in these reactions is limited in the readily available literature, the general effectiveness of chiral 1,2-amino alcohols is well-documented. For example, various chiral amino alcohols have been shown to catalyze the enantioselective addition of diethylzinc to aldehydes with high yields and enantioselectivities.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely available in single, comprehensive sources. However, based on general procedures for related compounds, the following protocols can be considered as starting points for research and development.

General Procedure for the Synthesis of 1-(1-hydroxyalkyl)-2-aminonaphthalenes (as an analogous synthesis):

A solution of the corresponding 1-acyl-2-aminonaphthalene (1.0 equiv.) in a 1:1 mixture of methanol and THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere. Sodium borohydride (NaBH4) (1.5 equiv.) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, and the organic solvents are removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

General Procedure for the Formation of an Oxazolidinone from an Amino Alcohol:

To a solution of the 1,2-amino alcohol (1.0 equiv.) and a base such as triethylamine (2.2 equiv.) in an anhydrous solvent like dichloromethane at 0 °C is added a solution of triphosgene (0.4 equiv.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis. Its rigid naphthalene framework provides a strong basis for inducing high levels of stereocontrol in a variety of chemical transformations. While detailed studies on this specific molecule are not as prevalent as for some other chiral amino alcohols, the established chemistry of its structural class indicates its value as a precursor to potent chiral auxiliaries and ligands. Its application in the synthesis of chiral oxazolidinones and aminophosphine ligands for asymmetric catalysis represents a promising avenue for the development of novel and efficient synthetic methodologies. Further research into the synthesis and application of this and related chiral amino alcohols is warranted to fully unlock their potential in the synthesis of complex, high-value chiral molecules for the pharmaceutical and fine chemical industries.

References

- 1. Novel Process for Preparation of Oxazolonone, Benzoxazolonone. – Oriental Journal of Chemistry [orientjchem.org]

- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 3. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Asymmetric Synthesis of Propranolol, Naftopidil and (<i>R</i>)-Monobutyrin using a Glycerol Desymmetrization Strategy [chooser.crossref.org]

The Architect's Toolkit: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of asymmetric induction, particularly in the early, critical phases of drug discovery and development where predictability and efficiency are paramount.[1] This technical guide provides an in-depth exploration of the fundamental principles governing the use of chiral auxiliaries, focusing on the mechanisms, applications, and experimental protocols for three of the most influential classes: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams.

Core Principles of Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] The underlying principle of this methodology is the conversion of a difficult-to-achieve enantioselective reaction into a more manageable diastereoselective one. The general workflow is a three-step sequence:

-

Attachment: The chiral auxiliary is covalently bonded to the substrate.

-

Diastereoselective Reaction: The chiral auxiliary sterically or electronically biases the reaction pathway, leading to the preferential formation of one diastereomer.

-

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and is ideally recovered for reuse.[2]

An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions in high yield, provide a high degree of stereocontrol, and be easily recoverable.[3]

Caption: General workflow for chiral auxiliary-mediated synthesis.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][4] Derived from readily available amino alcohols, the stereochemical outcome is controlled by the substituent at the C4 (and sometimes C5) position, which sterically shields one face of the derived enolate.[2]

Mechanism of Stereocontrol in Alkylation

The N-acylated oxazolidinone is deprotonated to form a rigid Z-enolate, which is chelated to the metal cation (e.g., Li⁺ or Na⁺). The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less hindered face. This results in a highly predictable and diastereoselective alkylation.

Caption: Mechanism of stereocontrol in Evans' oxazolidinone alkylation.

Quantitative Data for Diastereoselective Reactions

| Reaction Type | Substrate | Electrophile / Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | [5][6] |

| Alkylation | Glycolate Oxazolidinones | Allylic iodides | >98:2 | |

| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | [4] |

Experimental Protocols

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous THF.

-

Add propionic anhydride (1.5 eq) and triethylamine (1.5 eq).

-

Stir the reaction at room temperature overnight or reflux in toluene for 30 minutes.

-

Quench the reaction with water and extract with an organic solvent.

-

Purify the N-propionyl oxazolidinone by column chromatography.

Protocol 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

-

Add allyl iodide (1.2 eq) and stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.

-

Extract with an organic solvent and purify the product by column chromatography. The diastereomeric ratio can be determined by GC or NMR analysis.

Protocol 3: Cleavage to the Carboxylic Acid

-

Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.

-

Add a solution of lithium hydroxide (LiOH, 2.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq).[6]

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture and extract the carboxylic acid. The chiral auxiliary can be recovered from the organic layer.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary for the asymmetric alkylation of enolates, leading to the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[4][7] A key feature of this methodology is the crucial role of lithium chloride in achieving high diastereoselectivity by forming a more rigid enolate structure.[7]

Mechanism of Stereocontrol

The pseudoephedrine amide is deprotonated to form a (Z)-enolate. The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a rigid, six-membered ring-like transition state. This conformation, along with the steric bulk of the phenyl and methyl groups, directs the electrophile to attack from the less hindered face, leading to high diastereoselectivity.

Caption: Mechanism of stereocontrol in Myers' pseudoephedrine amide alkylation.

Quantitative Data for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| 1 | CH₃I | CH₃ | 92 | ≥99 | [8] |

| 2 | CH₃CH₂I | CH₃CH₂ | 95 | 98 | [8] |

| 3 | CH₃(CH₂)₂CH₂Br | CH₃(CH₂)₂CH₂ | 99 | 97 | [8] |

| 4 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 98 | 97 | [8] |

| 5 | PhCH₂Br | PhCH₂ | 99 | 98 | [8] |

| 6 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 98 | 95 | [8] |

| 7 | CH₃OCH₂CH₂Br | CH₃OCH₂CH₂ | 90 | 96 | [8] |

Experimental Protocols

Protocol 4: Preparation of N-Propionyl-(+)-Pseudoephedrine

-

Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Slowly add pyridine (1.2 eq), followed by the dropwise addition of propionyl chloride (1.1 eq).[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with 1 M HCl and perform a standard aqueous workup.

-

Purify the amide by recrystallization or column chromatography.[7]

Protocol 5: Diastereoselective Alkylation

-

To a flame-dried flask under argon, add the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0-7.0 eq).[4][7]

-

Add anhydrous THF to form a slurry and cool to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.0-2.2 eq) in THF.

-

Slowly add the LDA solution to the amide slurry at -78 °C and stir for 1 hour.[7]

-

Add the alkyl halide (1.5-4.0 eq) dropwise at -78 °C and stir for 2-4 hours.[4][7]

-

Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract the product.[7]

Protocol 6: Cleavage to the Carboxylic Acid

-

Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N sulfuric acid.

-

Heat the mixture to 115 °C and monitor the reaction by TLC.

-

Cool the reaction, dilute with water, and make the solution basic with NaOH.

-

Wash with an organic solvent to recover the pseudoephedrine auxiliary from the aqueous layer.

-

Acidify the aqueous layer and extract the carboxylic acid product.

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam is a highly effective chiral auxiliary used in a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, alkylations, and conjugate additions.[5] The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to excellent stereocontrol.

Stereocontrol in the Diels-Alder Reaction

In Diels-Alder reactions, the N-acryloyl sultam acts as a chiral dienophile. The sultam moiety effectively shields one face of the double bond. In the presence of a Lewis acid, the carbonyl and sulfonyl oxygens can chelate the metal, further rigidifying the conformation and enhancing the facial bias. This directs the approach of the diene to the less hindered face, resulting in high diastereoselectivity in the cycloaddition product.

Caption: Stereocontrol in the Diels-Alder reaction using Oppolzer's sultam.

Quantitative Data for Diastereoselective Reactions

| Reaction Type | Dienophile | Diene | Diastereomeric Ratio (d.r.) | Reference |

| Diels-Alder | N-Acryloyl-(1S)-camphorsultam | Cyclopentadiene | >95:5 (endo) | [2] |

| Aldol Reaction | N-Propionyl-(1S)-camphorsultam | Benzaldehyde | >95% de | [9] |

Experimental Protocols

Protocol 7: N-Acylation of Oppolzer's Camphorsultam

-

Dissolve Oppolzer's sultam (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

-

In a separate flask, add acryloyl chloride (1.2 eq) to anhydrous THF.

-

Cannulate the acryloyl chloride solution into the sultam lithium salt solution at -78 °C.

-

Stir for 1-2 hours at -78 °C, then quench with saturated aqueous ammonium chloride.

-

Perform a standard aqueous workup and purify the N-acryloyl sultam by chromatography or recrystallization.

Protocol 8: Asymmetric Diels-Alder Reaction

-

Dissolve the N-acryloyl sultam (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

-

Add a Lewis acid such as diethylaluminum chloride (Et₂AlCl, 1.2 eq) and stir for 15 minutes.

-

Add freshly cracked cyclopentadiene (2.0 eq) dropwise.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate. Purify the cycloadduct by column chromatography.

Protocol 9: Cleavage of the Sultam Auxiliary

-

Dissolve the Diels-Alder adduct in a mixture of THF and water.

-

Add lithium hydroxide (excess) and stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture and extract the carboxylic acid product.

-

The aqueous layer can be basified to recover the camphorsultam auxiliary.

Conclusion

Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and versatile method for the construction of enantiomerically pure molecules. The Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams, each with their unique advantages, provide a powerful toolkit for synthetic chemists. A thorough understanding of their mechanisms of stereocontrol and the application of optimized experimental protocols are essential for leveraging their full potential in the synthesis of complex chiral targets in academic and industrial research. This guide serves as a foundational resource for professionals seeking to implement these powerful synthetic tools in their research and development endeavors.

References

- 1. Camphorsultam - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

The Vanguard of Discovery: A Technical Guide to the Synthesis of Novel Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a privileged class of organic compounds, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their unique bifunctional nature, possessing both an amino and a hydroxyl group attached to a stereogenic center, allows for the construction of complex molecular architectures with precise three-dimensional control. This technical guide provides an in-depth exploration of the discovery and synthesis of novel chiral amino alcohols, with a focus on cutting-edge methodologies, detailed experimental protocols, and their critical role in drug development. The content herein is curated to empower researchers and scientists with the knowledge to design and execute efficient and stereoselective syntheses of these valuable molecules.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral amino alcohols has evolved significantly, moving from classical resolution techniques to highly efficient asymmetric catalytic methods. Modern approaches prioritize atom economy, stereoselectivity, and operational simplicity. The primary strategies employed today can be broadly categorized into biocatalytic and chemical catalytic methods.

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective approach to the synthesis of chiral amino alcohols. Engineered enzymes, in particular, have demonstrated remarkable efficiency and enantioselectivity.

One of the most promising biocatalytic methods is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs).[1][2] This method utilizes inexpensive ammonia as the amine source and typically exhibits excellent enantioselectivity (>99% ee).[1]

Chemical Catalytic Synthesis

Transition metal catalysis and organocatalysis have revolutionized the synthesis of chiral amino alcohols, offering a broad substrate scope and high levels of stereocontrol.

-

Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones is a powerful tool for producing chiral 1,2-amino alcohols with high yields and enantioselectivities.[3] This method is often advantageous due to its operational simplicity and avoidance of high-pressure hydrogenation equipment.[3]

-

Asymmetric Cross-Coupling Reactions: Chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines has emerged as a novel strategy for the modular synthesis of β-amino alcohols.[3][4] This reaction proceeds via a radical-polar crossover mechanism, allowing for the efficient construction of vicinal stereocenters.[3]

-

Ring-Opening of Epoxides: The nucleophilic ring-opening of epoxides with amines is a classical yet effective method for accessing β-amino alcohols.[5] The use of chiral catalysts can render this process enantioselective.

-

Sharpless Asymmetric Aminohydroxylation: This powerful method allows for the direct conversion of alkenes into N-protected amino alcohols with high enantiomeric purity.[6][7]

Data Presentation: Performance of Key Synthetic Methods

The following tables summarize the quantitative data for various synthetic methods, providing a clear comparison of their efficiency and stereoselectivity.

| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | (S)-Vicinal Amino Alcohols | up to 99 | >99 | [8] |

| Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst | Unprotected α-Ketoamines | Chiral 1,2-Amino Alcohols | High | >99 | [3] |

| Asymmetric Cross Aza-Pinacol Coupling | Chromium-based catalyst | Aldehydes and Imines | Chiral β-Amino Alcohols | High | up to 99 | [4] |

| Chemoenzymatic Synthesis | Candida antarctica Lipase B (CALB) | Racemic 1-aryloxy-3-chloro-2-propanols | Enantiopure (R)-chlorohydrin for β-blockers | ~50 (KR) | >99 | [9] |

| Organocatalytic Michael Addition | Simple primary β-amino alcohols | β-Keto esters and Nitroalkenes | Chiral Michael adducts | High | up to 99 | |

| Enantioselective Ring-Opening | Chiral Copper Catalyst | Diaryl-substituted enol silyl ethers | Diaryl chiral vicinal amino alcohols | up to 99.5 | up to 99.5 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Biocatalytic Asymmetric Reductive Amination using Engineered Amine Dehydrogenase

Objective: To synthesize a chiral amino alcohol from an α-hydroxy ketone using an engineered amine dehydrogenase (AmDH).

Materials:

-

Purified engineered Amine Dehydrogenase (SpAmDH variant)

-

α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)

-

Ammonium chloride/ammonia buffer (1 M, pH 8.5)

-

NADH (or a cofactor regeneration system, e.g., glucose and glucose dehydrogenase)

-

Standard laboratory glassware and equipment (e.g., incubator shaker, centrifuge, HPLC)

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a typical analytical scale reaction, combine the following in the specified order:

-

Ammonium chloride/ammonia buffer (1 M, pH 8.5)

-

α-Hydroxy ketone substrate (e.g., 10 mM final concentration)

-

NADH (e.g., 1 mM final concentration) or cofactor regeneration system components.

-

-

Initiate the reaction by adding the purified AmDH enzyme to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 800 rpm) for a specified duration (e.g., 24 hours).[2]

-

To monitor the reaction progress, withdraw aliquots at different time points.

-

Quench the reaction in the aliquots by, for example, boiling for 5 minutes followed by centrifugation to precipitate the enzyme.[2]

-

Analyze the supernatant for substrate conversion and product formation using a suitable analytical technique, such as HPLC. The enantiomeric excess of the product should be determined using a chiral column.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Objective: To synthesize a chiral 1,2-amino alcohol from an α-amino ketone hydrochloride salt via asymmetric transfer hydrogenation.

Materials:

-

α-Amino ketone hydrochloride salt

-

Ruthenium catalyst (e.g., a complex with a chiral diamine ligand)

-

Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware and equipment

Procedure:

-

Set up a reaction vessel under an inert atmosphere.

-

To the vessel, add the α-amino ketone hydrochloride salt and the ruthenium catalyst.

-

Add the anhydrous solvent, followed by the hydrogen donor.

-

Stir the reaction mixture at a specified temperature (e.g., 28-60°C) for the required time (e.g., 4-20 hours), monitoring the reaction progress by TLC or HPLC.[3]

-

Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral 1,2-amino alcohol.

-

Determine the yield and enantiomeric excess (by chiral HPLC) of the purified product.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

Objective: To synthesize a chiral β-amino alcohol from an aldehyde and an N-sulfonyl imine.[3]

Materials:

-

Chromium(II) chloride (CrCl₂)

-

Chiral ligand

-

Manganese powder (Mn)

-

Lithium tetrafluoroborate (LiBF₄)

-

Aldehyde

-

N-sulfonyl imine

-

DME (1,2-dimethoxyethane) as solvent

-

Inert atmosphere glovebox

-

Standard laboratory glassware and equipment

Procedure:

-

Inside a nitrogen-filled glovebox, charge an oven-dried vial with CrCl₂, the chiral ligand, and a magnetic stir bar.

-

Add DME and stir the mixture at room temperature for 2 hours to form the catalyst complex.

-

To the vial, sequentially add Mn powder, LiBF₄, the aldehyde, and the imine.

-

Seal the vial and remove it from the glovebox.

-

Stir the resulting suspension at a specified temperature (e.g., 50°C) for a set time (e.g., 24 hours).[6]

-

After the reaction is complete, quench it by adding water.

-

Filter the reaction mixture through a pad of silica gel.

-

Concentrate the solvent in vacuo and purify the residue by preparative TLC on silica gel to isolate the desired chiral β-amino alcohol.[6]

-

Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess.

Signaling Pathways and Biological Relevance

Chiral amino alcohols are at the heart of many biological signaling pathways, most notably as modulators of G-protein coupled receptors (GPCRs). A prime example is their role as β-adrenergic receptor antagonists, commonly known as beta-blockers.[11]

Norepinephrine Biosynthesis and Adrenergic Signaling

Norepinephrine, a key neurotransmitter in the sympathetic nervous system, is a chiral amino alcohol. Its biosynthesis from the amino acid tyrosine involves a series of enzymatic steps.[8][12]

Caption: Biosynthesis of Norepinephrine from Tyrosine.

Once released, norepinephrine binds to adrenergic receptors, which are GPCRs, initiating a downstream signaling cascade. Beta-blockers, many of which are chiral amino alcohols like propranolol, act as antagonists at these receptors, competitively inhibiting the binding of norepinephrine and epinephrine.[13] This blockade has profound physiological effects, including a reduction in heart rate, blood pressure, and cardiac contractility, making them cornerstone therapies for various cardiovascular diseases.[13]

Caption: Beta-Blocker Action on Adrenergic Signaling.

Experimental Workflow for Chiral Synthesis

A typical workflow for the discovery and development of a novel chiral amino alcohol synthesis involves several key stages, from initial catalyst screening to final product analysis.

Caption: General Workflow for Asymmetric Synthesis.

Conclusion

The discovery and synthesis of novel chiral amino alcohols remain a vibrant and highly impactful area of chemical research. The methodologies outlined in this guide, from advanced biocatalysis to innovative transition metal catalysis, provide powerful tools for accessing these crucial molecules with high efficiency and stereoselectivity. For researchers and professionals in drug development, a deep understanding of these synthetic strategies is paramount for the creation of next-generation therapeutics. The continued development of even more efficient, sustainable, and versatile synthetic methods will undoubtedly unlock new possibilities in medicine and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 5. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 13. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Role of 2-Amino-2-(naphthalen-1-yl)ethanol in the Synthesis of a Propranolol Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(naphthalen-1-yl)ethanol is a valuable chiral building block in pharmaceutical synthesis. Its structural resemblance to the core of arylethanolamine beta-blockers makes it a key intermediate in the development of novel cardiovascular drugs. This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of an N-alkylated derivative, a close structural analogue of the widely used beta-blocker, Propranolol. The protocol herein describes the synthesis of N-Isopropyl-2-amino-2-(naphthalen-1-yl)ethanol via a reductive amination reaction.

Core Application: Synthesis of a Propranolol Analogue

The primary application of this compound is as a precursor in the synthesis of beta-adrenergic receptor blockers. The structural motif of an amino alcohol attached to a naphthalene ring system is central to the pharmacological activity of drugs like Propranolol. By N-alkylation of the primary amine, various analogues can be synthesized and evaluated for their therapeutic potential.

Key Synthetic Transformation: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2] This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient for the N-alkylation of primary amines.

In the context of synthesizing a Propranolol analogue from this compound, reductive amination with acetone in the presence of a suitable reducing agent offers a direct route to the desired N-isopropyl derivative.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of N-Isopropyl-2-amino-2-(naphthalen-1-yl)ethanol via reductive amination. The data is based on typical yields and purities observed for similar transformations in the literature.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Acetone |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |